molecular formula C19H28N6O2 B7139037 N-[1-(3-cyclohexyl-1,2,4-oxadiazol-5-yl)ethyl]-2-(1-methylpyrazol-4-yl)pyrrolidine-1-carboxamide

N-[1-(3-cyclohexyl-1,2,4-oxadiazol-5-yl)ethyl]-2-(1-methylpyrazol-4-yl)pyrrolidine-1-carboxamide

Cat. No.: B7139037
M. Wt: 372.5 g/mol
InChI Key: OETCORJGZIHDTM-UHFFFAOYSA-N
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Description

N-[1-(3-cyclohexyl-1,2,4-oxadiazol-5-yl)ethyl]-2-(1-methylpyrazol-4-yl)pyrrolidine-1-carboxamide is a complex organic compound featuring a pyrrolidine carboxamide core, substituted with a cyclohexyl-oxadiazole and a methylpyrazole group

Properties

IUPAC Name

N-[1-(3-cyclohexyl-1,2,4-oxadiazol-5-yl)ethyl]-2-(1-methylpyrazol-4-yl)pyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N6O2/c1-13(18-22-17(23-27-18)14-7-4-3-5-8-14)21-19(26)25-10-6-9-16(25)15-11-20-24(2)12-15/h11-14,16H,3-10H2,1-2H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OETCORJGZIHDTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC(=NO1)C2CCCCC2)NC(=O)N3CCCC3C4=CN(N=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3-cyclohexyl-1,2,4-oxadiazol-5-yl)ethyl]-2-(1-methylpyrazol-4-yl)pyrrolidine-1-carboxamide typically involves multiple steps:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting a suitable nitrile with hydroxylamine under acidic conditions to form an amidoxime, which is then cyclized using a dehydrating agent.

    Synthesis of the pyrrolidine carboxamide core: This involves the reaction of a pyrrolidine derivative with an appropriate carboxylic acid or its derivative (e.g., an acid chloride) to form the carboxamide.

    Coupling of the oxadiazole and pyrrolidine moieties: This step typically involves the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to facilitate the formation of the desired amide bond.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-[1-(3-cyclohexyl-1,2,4-oxadiazol-5-yl)ethyl]-2-(1-methylpyrazol-4-yl)pyrrolidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an enzyme inhibitor or receptor modulator.

    Biology: It can be used in studies involving cell signaling pathways and molecular interactions.

    Materials Science: The compound’s stability and reactivity make it suitable for the development of new materials with specific properties.

Mechanism of Action

The mechanism by which N-[1-(3-cyclohexyl-1,2,4-oxadiazol-5-yl)ethyl]-2-(1-methylpyrazol-4-yl)pyrrolidine-1-carboxamide exerts its effects is not well-documented. it is likely to involve interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. Further research is needed to elucidate the exact pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(3-cyclohexyl-1,2,4-oxadiazol-5-yl)ethyl]-2-(1-methylpyrazol-4-yl)pyrrolidine-1-carboxamide is unique due to its combination of a pyrrolidine carboxamide core with a cyclohexyl-oxadiazole and a methylpyrazole group. This unique structure may confer specific biological activities and chemical properties not found in similar compounds.

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